
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW0742 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
作用機序
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide exerts its effects by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARδ activation leads to increased fatty acid oxidation, glucose uptake, and insulin sensitivity, which can improve metabolic function. In addition, PPARδ activation can also reduce inflammation and oxidative stress, which can have beneficial effects in various diseases.
Biochemical and Physiological Effects
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been shown to have several biochemical and physiological effects in various tissues. In skeletal muscle, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been shown to increase fatty acid oxidation and improve insulin sensitivity. In adipose tissue, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can reduce adiposity and improve glucose uptake. In the liver, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve lipid metabolism and reduce inflammation. In the heart, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve cardiac function and prevent hypertrophy.
実験室実験の利点と制限
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of this receptor. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide also has some limitations, including its high cost and potential off-target effects. It is important to use appropriate controls and dosages when using 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide in experiments.
将来の方向性
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide. One area of interest is in the treatment of metabolic disorders, particularly in the development of new therapies for type 2 diabetes and obesity. Another area of interest is in the treatment of cardiovascular diseases, particularly in the prevention of heart failure and cardiac hypertrophy. In addition, there is also potential for the use of 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide in the treatment of cancer, particularly in the development of new therapies for breast cancer. Further research is needed to fully understand the potential therapeutic applications of 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide and to develop new therapies based on its mechanism of action.
合成法
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,4-dibromophenol with 2-isopropylphenylamine to form an intermediate, which is then reacted with 2-bromo-2-methylpropionyl chloride to yield 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide. The synthesis process has been optimized to improve the yield and purity of the final product.
科学的研究の応用
2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has been widely used in scientific research to investigate its potential therapeutic applications. One of the major areas of research has been in the field of metabolic disorders, particularly in the treatment of type 2 diabetes and obesity. Studies have shown that 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide can improve insulin sensitivity, increase glucose uptake, and reduce adiposity in animal models of obesity and diabetes.
In addition, 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has also been studied for its potential cardioprotective effects. It has been shown to improve cardiac function, reduce inflammation, and prevent cardiac hypertrophy in animal models of heart failure. 2-(2,4-dibromophenoxy)-N-(2-isopropylphenyl)propanamide has also been investigated for its potential anti-cancer properties, particularly in the treatment of breast cancer.
特性
分子式 |
C18H19Br2NO2 |
|---|---|
分子量 |
441.2 g/mol |
IUPAC名 |
2-(2,4-dibromophenoxy)-N-(2-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Br2NO2/c1-11(2)14-6-4-5-7-16(14)21-18(22)12(3)23-17-9-8-13(19)10-15(17)20/h4-12H,1-3H3,(H,21,22) |
InChIキー |
UZDUOODWACQMEI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
正規SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




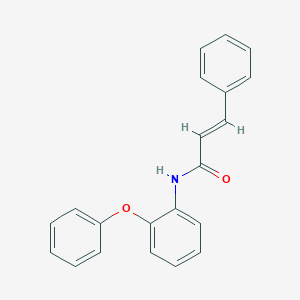
![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
![4-({4-[(Cyclohexylcarbonyl)oxy]phenyl}sulfanyl)phenyl cyclohexanecarboxylate](/img/structure/B290688.png)
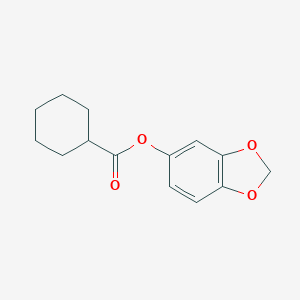
![4-[(Cyclohexylcarbonyl)oxy]-2-methylphenyl cyclohexanecarboxylate](/img/structure/B290690.png)
![4-[(Cyclohexylcarbonyl)amino]-3-methylphenyl cyclohexanecarboxylate](/img/structure/B290691.png)
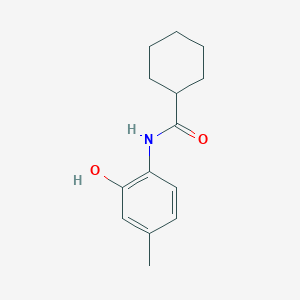
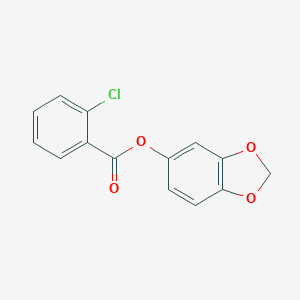
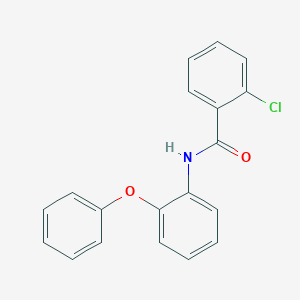
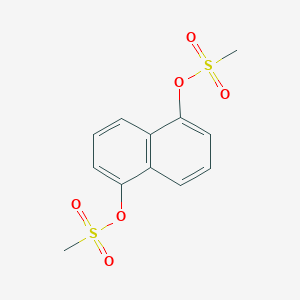
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)
